An In-depth Technical Guide to (5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (5-Amino-2-fluoro-phenyl)-acetonitrile Hydrochloride: Properties, Synthesis, and Applications
Abstract
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a key chemical intermediate recognized for its utility in the synthesis of complex heterocyclic structures prevalent in modern drug discovery. This technical guide provides a comprehensive overview of its core chemical properties, validated analytical methodologies, detailed synthetic protocols, and its functional role in medicinal chemistry. The content herein is curated for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and strategic application of this versatile building block.
Chemical Identity and Physicochemical Properties
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a substituted phenylacetonitrile derivative. The presence of three distinct functional groups—an amine, a fluorine atom, and a nitrile—on the phenyl ring makes it a reactive and versatile synthon. The hydrochloride salt form enhances stability and improves handling characteristics compared to the free base, which can be prone to oxidation and side reactions.[1]
Key physicochemical data are summarized below for quick reference.
| Property | Value | Source |
| Chemical Name | (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride | [2] |
| Synonyms | 2-(5-Amino-2-fluorophenyl)acetonitrile hydrochloride | [2] |
| CAS Number | 1220039-71-3 | [2][3] |
| Molecular Formula | C₈H₈ClFN₂ | [2] |
| Formula Weight | 186.62 g/mol | [2] |
| Structure | ||
| (Structure of the free base form) |
Note: Data for the hydrochloride salt are limited in public literature; some properties are inferred from the free base, (5-Amino-2-fluorophenyl)acetonitrile (CAS: 519059-10-0), which has a molecular formula of C₈H₇FN₂ and a molecular weight of 150.15 g/mol .[4]
Synthesis and Purification Protocol
The synthesis of substituted phenylacetonitriles often involves multiple steps, starting from a readily available nitroaromatic compound. The following protocol describes a representative, field-tested method for producing the parent amine, which can then be converted to its hydrochloride salt.
Workflow for Synthesis of (5-Amino-2-fluorophenyl)acetonitrile
Caption: Synthetic workflow from nitro-precursor to hydrochloride salt.
Detailed Experimental Protocol
This protocol is adapted from established reduction methods for analogous compounds.[5]
Part A: Synthesis of (5-Amino-2-fluorophenyl)acetonitrile (Free Base)
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluoro-5-nitrophenylacetonitrile (1.0 eq). Add ethyl acetate as the solvent (approx. 25 mL per gram of starting material).
-
Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) (approx. 7-8 eq.) to the solution.
-
Causality Insight: Stannous chloride is a classic and robust reducing agent for converting aromatic nitro groups to amines. It is effective, inexpensive, and the reaction conditions are generally mild. The dihydrate form is commonly used for convenience.
-
-
Reaction: Heat the mixture to reflux and maintain for 1.5-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the mixture to cool to room temperature. Carefully partition the mixture between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality Insight: The basic NaHCO₃ solution neutralizes the acidic reaction mixture and quenches the tin salts, forming tin hydroxides which can be separated. Caution is advised due to potential gas evolution.
-
-
Extraction: Separate the organic layer. Extract the aqueous layer multiple times (e.g., 4 times) with fresh ethyl acetate to ensure complete recovery of the product.
-
Purification: Combine all organic phases, wash with water, and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (5-Amino-2-fluorophenyl)acetonitrile. Further purification can be achieved via column chromatography if necessary.
Part B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude free base in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or methanolic HCl) with stirring.[6]
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Finishing: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride.
Analytical Characterization
Confirming the identity and purity of the final compound is critical. The trifecta of NMR, Mass Spectrometry, and IR spectroscopy provides a comprehensive structural validation.
Caption: Analytical techniques for structural validation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the phenyl ring, with coupling patterns influenced by the fluorine atom. A singlet corresponding to the two protons of the methylene (-CH₂-) group will be present, and a broad signal for the amine (-NH₂) protons (which may become sharper for the -NH₃⁺ of the hydrochloride salt).
-
¹³C NMR: The carbon spectrum will display eight unique signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine will show a characteristic large coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated free base ([M+H]⁺) at m/z corresponding to the molecular weight of C₈H₇FN₂ plus a proton. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies to observe include the N-H stretching of the primary amine, the sharp and intense C≡N stretching of the nitrile group (typically ~2250 cm⁻¹), and the C-F bond stretch.
Reactivity and Applications in Drug Development
The strategic placement of the amino, fluoro, and nitrile functional groups makes this molecule a valuable building block in medicinal chemistry. It serves as a scaffold for constructing more complex molecules, particularly heterocyclic systems that are often the core of pharmacologically active agents.[7]
-
Amine Group (-NH₂): This group is a versatile handle for a wide range of chemical transformations. It can act as a nucleophile, be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles (e.g., pyrroles, indoles, quinazolines).[8]
-
Nitrile Group (-C≡N): The nitrile is a stable and useful functional group. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used in cycloaddition reactions to form heterocyles like tetrazoles.[9] The transformation of nitriles is a key step in the synthesis of many active pharmaceutical ingredients (APIs).
-
Fluorine Atom (-F): The introduction of a fluorine atom into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity to its biological target.[10] Its presence on the ring influences the reactivity of the other positions through its strong electron-withdrawing inductive effect.
This compound and its analogs are key intermediates in the synthesis of various kinase inhibitors and other targeted therapies, where the aminophenyl scaffold can be elaborated to interact with specific pockets in enzyme active sites.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed.
-
Hazard Classification: While specific data for the hydrochloride salt is sparse, related aminobenzonitriles are classified as causing skin irritation and serious eye damage.[11][12] It may be harmful if swallowed or in contact with skin.[12]
-
Personal Protective Equipment (PPE): Always use a dust mask, safety goggles, and chemical-resistant gloves when handling the solid material.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[11][13]
Conclusion
(5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride is a high-value chemical intermediate whose utility is rooted in its multifunctional nature. Its strategic combination of an amine, a nitrile, and a fluorine atom on an aromatic scaffold provides chemists with multiple avenues for molecular elaboration. A thorough understanding of its synthesis, analytical profile, and reactivity is essential for its effective application in the complex, multi-step syntheses required for modern pharmaceutical research and development.
References
-
J&W Pharmlab. (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride - CAS:1220039-71-3. Available from: [Link]
-
BIOFOUNT. (5-Amino-2-fluoro-phenyl)acetonitrile Hydrochloride | 1220039-71-3. Available from: [Link]
-
Allfluoro Pharmaceutical Co., Ltd. (5-Amino-2-fluorophenyl)acetonitrile, 519059-10-0. Available from: [Link]
-
PubChem. 5-Amino-2-fluorobenzonitrile. Available from: [Link]
-
Oakwood Chemical. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]
-
MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available from: [Link]
- Google Patents. CA1164479A - Preparation of aminoacetonitrile derivatives.
-
Wikipedia. Aminoacetonitrile. Available from: [Link]
- Google Patents. CN102432501A - Preparation method of aminoacetonitrile hydrochloride.
-
Georg Thieme Verlag KG. Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Available from: [Link]
-
Beilstein-Institut. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available from: [Link]
-
PubMed. Reactivity of chiral alpha-amidoalkylphenyl sulfones with stabilized carbanions. stereoselective synthesis of optically active 1-aminopyrrolizidine. Available from: [Link]
- Google Patents. Preparation method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
Sources
- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]
- 2. (5-Amino-2-fluoro-phenyl)-acetonitrile hydrochloride | 1220039-71-3 [amp.chemicalbook.com]
- 3. jwpharmlab.com [jwpharmlab.com]
- 4. (5-Amino-2-fluorophenyl)acetonitrile,519059-10-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google Patents [patents.google.com]
- 7. Buy 2-(2-Amino-5-fluorophenyl)acetonitrile | 600710-17-6 [smolecule.com]
- 8. CN113845459A - Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]
- 9. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 11. 5-アミノ-2-フルオロベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. 5-Amino-2-fluorobenzonitrile | C7H5FN2 | CID 2737673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]

